molecular formula C8H15Cl2N5O2 B11798078 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B11798078
M. Wt: 284.14 g/mol
InChI Key: CESMWINSBQFOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride is a high-quality chemical compound intended for research applications. This molecule features a nitro-pyrazole group linked to a pyrrolidin-3-amine scaffold, making it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules. The dihydrochloride salt form enhances its solubility in aqueous systems, facilitating various biological assays. Researchers can utilize this compound in areas such as library synthesis, structure-activity relationship (SAR) studies, and as a precursor for the development of potential pharmacologically active agents. The specific mechanism of action and primary research applications are compound-specific and should be determined by the investigating scientist. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H15Cl2N5O2

Molecular Weight

284.14 g/mol

IUPAC Name

1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C8H13N5O2.2ClH/c1-11-8(7(4-10-11)13(14)15)12-3-2-6(9)5-12;;/h4,6H,2-3,5,9H2,1H3;2*1H

InChI Key

CESMWINSBQFOSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazole Core

The pyrazole scaffold is synthesized via cyclocondensation or direct functionalization of preformed pyrazoles. A representative route involves:

a. Nitration of 1-methyl-1H-pyrazole
Nitration at the 4-position is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C, yielding 1-methyl-4-nitro-1H-pyrazole. The nitro group’s electron-withdrawing nature facilitates subsequent electrophilic substitutions.

b. Bromination at the 5-position
Electrophilic bromination employs N-bromosuccinimide (NBS) in dichloromethane (DCM) under radical initiation (e.g., AIBN), producing 5-bromo-1-methyl-4-nitro-1H-pyrazole. Alternative methods use bromine (Br₂) in acetic acid, though regioselectivity varies.

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C78
BrominationNBS, AIBN, DCM, reflux65
ParameterOptimal ConditionsYield (%)
CatalystPd₂(dba)₃/XPhos72
BaseCs₂CO₃-
SolventToluene-
Temperature110°C-

Salt Formation and Purification

The freebase amine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. The product precipitates upon cooling and is isolated via filtration.

a. Acidification
A solution of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine in ethanol is treated with 2 equivalents of HCl gas, yielding the dihydrochloride salt.

b. Crystallization
Recrystallization from ethanol/water (9:1) enhances purity (>99% by HPLC). The final product is characterized by melting point, NMR, and mass spectrometry.

Analytical Characterization

a. Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, pyrazole-H), 4.12–3.98 (m, 1H, pyrrolidine-H), 3.45–3.30 (m, 4H, pyrrolidine-CH₂), 2.95 (s, 3H, N-CH₃).

  • ESI-MS : m/z 254.1 [M+H]⁺ (freebase), 298.2 [M+2HCl-H]⁻.

b. Chiral Purity
Chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) confirms >98% enantiomeric excess for the (R)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds, including 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride, possess significant antibacterial and antifungal properties. For instance, a study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .
  • Anticancer Potential : Preliminary assays indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, research involving cell-based assays on tumor cell lines (including breast and lung cancer) revealed notable anti-proliferative effects .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry highlighted the synthesis and antimicrobial evaluation of related compounds. The results indicated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria using disc diffusion methods .

Case Study 2: Anticancer Activity

Research conducted on various pyrazole derivatives, including 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride, demonstrated their potential as anticancer agents. The MTT assay results indicated that these compounds could effectively reduce cell viability in multiple cancer cell lines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride (Target) Pyrazole 1-Me, 4-NO₂, pyrrolidin-3-amine (dihydrochloride) Not explicitly stated Enhanced solubility (dihydrochloride salt); nitro group may confer electrophilicity
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride Benzene 4-NO₂-benzyl, pyrrolidin-3-amine (dihydrochloride) C₁₁H₁₅N₃O₂·2HCl Lower aromatic rigidity compared to pyrazole; unclassified GHS hazard
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine Pyrazole 1-Me, 3-pyridinyl C₉H₁₁N₄ (free base) Neutral form likely less water-soluble; pyridinyl group may enhance metal coordination
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyrazole-Pyridazine hybrid Dichlorophenylmethyl, 4-methoxyphenyl Not explicitly stated High lipophilicity due to bulky substituents; potential CNS activity

Key Observations

Structural Diversity :

  • The target compound’s pyrazole core differs from the benzene ring in (R)-1-(4-nitrobenzyl)pyrrolidin-3-amine dihydrochloride, which may influence binding affinity in biological systems due to differences in aromatic π-stacking and hydrogen bonding .
  • Hybrid pyrazole-pyridazine structures (e.g., ) exhibit increased molecular complexity and lipophilicity, likely affecting membrane permeability .

Solubility and Salt Forms :

  • Dihydrochloride salts (Target and ) improve aqueous solubility compared to neutral analogs like 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine, which may require organic solvents for handling .

Research Findings and Hypotheses

  • Biological Relevance : Pyrazole derivatives are frequently explored as kinase inhibitors. The target compound’s nitro group could mimic ATP-binding motifs, analogous to pyridinyl substituents in .
  • Synthetic Utility : The dihydrochloride salt form facilitates purification and storage, a common strategy for amine-containing pharmaceuticals .

Biological Activity

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride, commonly referred to as compound 1, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique pyrazole and pyrrolidine structures, which contribute to its potential therapeutic applications.

  • Chemical Formula : C8_8H15_{15}Cl2_2N5_5O2_2
  • CAS Number : 1363408-57-4
  • Molecular Structure : The compound features a pyrrolidine ring substituted with a pyrazole moiety, which is essential for its biological interactions.

Antimicrobial Activity

Research indicates that compound 1 exhibits significant antimicrobial properties. A study evaluating various pyrrolidine derivatives found that compounds similar to 1 demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Compound 10.0039 - 0.025S. aureus, E. coli
Compound A0.015E. coli
Compound B0.020S. aureus

Anticancer Activity

The anticancer potential of compound 1 has been explored through various in vitro studies. Notably, it was tested against A549 lung adenocarcinoma cells, where it exhibited cytotoxic effects comparable to standard chemotherapeutics like cisplatin . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Cholinesterase Inhibition

Another area of research has focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that derivatives of compound 1 may possess moderate to strong inhibitory effects on these enzymes, with IC50_{50} values indicating promising therapeutic prospects .

EnzymeIC50_{50} (µM)Reference
AChE44.66 - 78.34
BChE50.36 - 88.36

Case Studies and Research Findings

Several studies have investigated the biological activity of compound 1 and its derivatives:

  • Antimicrobial Efficacy : A comprehensive study analyzed the antibacterial effects of various pyrrolidine derivatives, including compound 1, demonstrating significant inhibition of bacterial growth across multiple strains .
  • Cytotoxicity in Cancer Models : In a comparative analysis with established anticancer drugs, compound 1 showed a reduction in viability of A549 cells by approximately 66%, indicating a notable cytotoxic effect .
  • Neuroprotective Potential : The cholinesterase inhibitory activity suggests that compound 1 could play a role in developing treatments for Alzheimer’s disease, with ongoing research needed to fully elucidate its mechanisms and efficacy .

Q & A

Q. What are the recommended synthesis routes for 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives like this compound typically involves condensation reactions or nucleophilic substitutions. For example:

  • Step 1: React a nitro-substituted pyrazole precursor (e.g., 1-methyl-4-nitro-1H-pyrazole) with a pyrrolidin-3-amine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-pyrazole backbone .
  • Step 2: Purify the product via column chromatography and convert it to the dihydrochloride salt using HCl in an ethanol/water mixture to enhance solubility and stability .

Key factors affecting yield:

  • Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may degrade nitro groups.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution .
  • Stoichiometry: A 1.2:1 molar ratio of pyrazole precursor to amine minimizes side reactions.

Q. How can the compound’s structure be confirmed using crystallographic methods?

X-ray crystallography with programs like SHELXL is the gold standard for structural confirmation .

  • Procedure:
    • Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine using SHELXL’s full-matrix least-squares method, focusing on the nitro group’s orientation and chloride ion positions .
  • Critical parameters:
    • R-factor: Aim for <5% to ensure accuracy.
    • Thermal displacement parameters: Validate stability of the nitro-pyrazole moiety.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, particularly when the nitro group’s orientation is ambiguous?

Ambiguities in nitro group geometry may arise from dynamic disorder or partial occupancy. Strategies include:

  • Twinned refinement: Use SHELXL’s twin law (e.g., BASF parameter) to model overlapping electron densities .
  • DFT calculations: Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to identify energetically favorable conformations .
  • Low-temperature data collection: Reduce thermal motion to improve resolution (<100 K recommended) .

Q. What methodologies optimize the compound’s purity for biological assays, and how are trace impurities characterized?

  • Purification:
    • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate nitro-group degradation products .
    • Recrystallization: Ethanol/ether systems yield high-purity dihydrochloride salts .
  • Impurity profiling:
    • LC-MS/MS: Identify trace by-products (e.g., deaminated derivatives) with m/z tolerances <2 ppm.
    • ¹H-NMR: Detect residual solvents (e.g., DMSO) at δ 2.5 ppm .

Q. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?

The nitro group acts as both an electron-withdrawing substituent and a potential pharmacophore:

  • Electrophilic reactivity: Participates in nucleophilic aromatic substitution (SNAr) with thiols or amines, enabling prodrug strategies .
  • Reduction potential: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, altering binding affinity in kinase inhibition assays .
  • Steric effects: The nitro group’s planar geometry may hinder interactions with hydrophobic enzyme pockets, requiring SAR studies with analogs (e.g., methyl or trifluoromethyl substitutions) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Accelerated stability studies:
    • pH-dependent degradation: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
    • Thermogravimetric analysis (TGA): Determine decomposition temperatures (>200°C indicates robust salt stability) .
  • Light sensitivity: Expose to UV-Vis light (300–400 nm) and quantify nitro-to-nitrite photodegradation using IR spectroscopy .

Q. How can researchers design analogs to improve solubility without compromising bioactivity?

  • Salt variations: Replace dihydrochloride with mesylate or tosylate salts to modulate solubility .
  • Structural modifications:
    • Introduce polar groups (e.g., hydroxyl) at the pyrrolidine’s 2-position.
    • Replace the nitro group with a sulfonamide to balance lipophilicity .
  • Computational tools: Use COSMO-RS simulations to predict solubility in aqueous and lipid matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.